Temafloxacin

Antimicrobial Susceptibility Testing Streptococcus pneumoniae Fluoroquinolone Comparative Pharmacology

Temafloxacin (hydrochloride, CAS 105784-61-0; also known as A-62254) is a synthetic, orally active fluoroquinolone antibiotic characterized by a broad antibacterial spectrum. Its core mechanism, like other fluoroquinolones, involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.

Molecular Formula C21H18F3N3O3
Molecular Weight 417.4 g/mol
CAS No. 105784-61-0; 108319-06-8
Cat. No. B15561009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemafloxacin
CAS105784-61-0; 108319-06-8
Molecular FormulaC21H18F3N3O3
Molecular Weight417.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)
InChIKeyQKDHBVNJCZBTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Temafloxacin (CAS: 105784-61-0): A Research-Use Fluoroquinolone with Differentiated Gram-Positive Potency and Once-Daily Pharmacokinetics


Temafloxacin (hydrochloride, CAS 105784-61-0; also known as A-62254) is a synthetic, orally active fluoroquinolone antibiotic characterized by a broad antibacterial spectrum . Its core mechanism, like other fluoroquinolones, involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication [1]. While sharing this class mechanism, Temafloxacin exhibits quantifiable differences in potency and pharmacokinetics compared to analogs like ciprofloxacin and ofloxacin [2]. Its clinical use was discontinued shortly after approval due to the emergence of severe adverse events, including hemolytic anemia and multi-organ failure, collectively termed 'temafloxacin syndrome', which restricts its current application to non-human, in vitro research and pharmacological reference studies [3].

Why Temafloxacin (105784-61-0) is Not Interchangeable with Ciprofloxacin or Ofloxacin in Research Models


Within the fluoroquinolone class, compounds cannot be substituted without altering experimental outcomes, as they exhibit significant divergence in three key dimensions: (1) potency against specific Gram-positive pathogens, (2) pharmacokinetic profile, and (3) clinical efficacy in specific infection models [1]. For instance, research shows that Temafloxacin demonstrates a 2- to 4-fold lower MIC90 than ciprofloxacin against S. pneumoniae [2], and its 6.8-hour half-life supports once-daily dosing, a key differentiator from ciprofloxacin's twice-daily regimen [3]. Therefore, selecting a generic fluoroquinolone as a substitute for Temafloxacin in a comparative study or established protocol would introduce confounding variables and lead to irreproducible data, especially in models involving pneumococcal or staphylococcal infections [4].

Quantitative Differentiation of Temafloxacin (105784-61-0): A Head-to-Head Evidence Guide


Superior In Vitro Potency Against Streptococcus pneumoniae Relative to Ciprofloxacin and Ofloxacin

Temafloxacin demonstrates significantly greater in vitro potency against Streptococcus pneumoniae, a key respiratory pathogen, compared to ciprofloxacin and ofloxacin [1]. A study by Spangler et al. (1992) using a standardized agar dilution method found the MIC50 and MIC90 values for temafloxacin to be half those of the comparators [1]. This quantifiable difference supports its superior activity against pneumococci, a finding corroborated by other studies where temafloxacin was 2- to 4-fold more potent than ciprofloxacin [2].

Antimicrobial Susceptibility Testing Streptococcus pneumoniae Fluoroquinolone Comparative Pharmacology

Significantly Longer Plasma Half-Life Enabling Once-Daily Dosing Compared to Ciprofloxacin

A critical pharmacokinetic advantage of temafloxacin is its extended plasma elimination half-life, which directly impacts dosing frequency [1]. In a comparative review, the longer half-life of temafloxacin (~6.8 hours) supports a once-daily dosing regimen, a distinct advantage over the twice-daily schedule required for ciprofloxacin, which has a shorter half-life [1]. This finding is corroborated by early clinical pharmacokinetic studies [2].

Pharmacokinetics Dosing Regimen Design Fluoroquinolone ADME

Enhanced Bacteriological Eradication of S. pneumoniae in Clinical LRTI vs. Ciprofloxacin

In a randomized, double-blind, multicenter trial involving 564 patients with lower respiratory tract infections (LRTI), temafloxacin (600 mg q12h) was compared head-to-head with ciprofloxacin (750 mg q12h) [1]. While clinical cure/improvement rates were similar (~93%), a statistically significant difference was observed in bacteriological eradication rates, where temafloxacin demonstrated superiority [1].

Clinical Trial Data Lower Respiratory Tract Infection (LRTI) Bacterial Eradication

At Least 4-Fold Higher Potency Than Ciprofloxacin Against Viridans Streptococci

A comparative in vitro study focusing on Gram-positive pathogens demonstrated that temafloxacin is the most active among the tested fluoroquinolones, with a pronounced potency advantage against viridans streptococci [1]. The MIC90 for temafloxacin was at least four times lower than that of ciprofloxacin and ofloxacin, highlighting its enhanced activity in this bacterial subgroup [1].

Gram-Positive Pathogens MIC Determination Streptococcus viridans

Higher Relative Potency Ranking Against Staphylococci Compared to Ciprofloxacin and Ofloxacin

A comparative study evaluating the anti-staphylococcal activity of four fluoroquinolones established a clear potency hierarchy [1]. Based on MIC/MBC determinations across 300 clinical isolates of staphylococci, the relative potency was ranked as: Temafloxacin > Ciprofloxacin > Ofloxacin > Enoxacin [1]. This ranking confirms a consistent, quantifiable potency advantage for temafloxacin against staphylococci, a key genus of concern.

Staphylococcus aureus MIC/MBC Determination Fluoroquinolone Comparative Potency

Superior Tissue Penetration and In Vivo Efficacy in Murine Infection Models vs. Ciprofloxacin

The pharmacokinetic advantage of temafloxacin translates to superior in vivo performance in animal models [1]. In a study by Hardy et al., following subcutaneous administration, temafloxacin achieved significantly higher lung concentrations than ciprofloxacin or ofloxacin [1]. More critically, in mouse protection tests against S. aureus, S. pneumoniae, and S. pyogenes, temafloxacin was at least eight times more potent than ciprofloxacin and two to four times more active than ofloxacin [1].

In Vivo Efficacy Murine Model Tissue Penetration

Validated Research and Reference Scenarios for Temafloxacin (CAS 105784-61-0)


In Vitro Comparator for Gram-Positive Potency Studies

Based on quantitative MIC data showing 2- to 4-fold higher potency than ciprofloxacin and ofloxacin against S. pneumoniae [1] and viridans streptococci [2], temafloxacin serves as a high-potency reference compound in antimicrobial susceptibility testing. Researchers can use it to benchmark novel compounds or to study fluoroquinolone resistance mechanisms in Gram-positive pathogens, where its clear potency advantage over established drugs provides a valuable positive control.

Reference Standard for Once-Daily Dosing Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The extended 6.8-hour half-life of temafloxacin, which supports once-daily dosing [3], makes it a useful tool for PK/PD studies investigating the efficacy of extended-interval dosing regimens. It can serve as a comparator for new drug candidates also designed for once-daily administration or in studies that model the relationship between drug exposure and bacterial killing under this specific dosing schedule.

Positive Control in Murine Respiratory and Systemic Infection Models

The demonstration of an 8-fold greater in vivo potency compared to ciprofloxacin in mouse protection tests [4] validates temafloxacin as a robust positive control for animal studies. It is particularly suited for models of S. aureus, S. pneumoniae, and S. pyogenes infection, where its proven efficacy allows researchers to establish a benchmark for bacterial clearance and survival against which novel therapeutics can be measured.

Tool Compound for Investigating Fluoroquinolone Adverse Events

Given its well-documented association with a unique and severe adverse event profile, including hemolytic anemia and multi-organ failure ('temafloxacin syndrome') [5], temafloxacin is an essential tool compound for mechanistic toxicology research. It can be used in vitro to dissect the specific molecular pathways leading to fluoroquinolone-induced hemolytic-uremic syndrome, liver failure, or immune-mediated reactions, providing a distinct model from other quinolones associated with phototoxicity or QT prolongation.

Quote Request

Request a Quote for Temafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.